molecular formula C18H19ClN2O3S B3159106 N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide CAS No. 860788-09-6

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide

Cat. No.: B3159106
CAS No.: 860788-09-6
M. Wt: 378.9 g/mol
InChI Key: FVFOMMLQRWLQFX-UHFFFAOYSA-N
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Description

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is a chemical compound characterized by its complex molecular structure, which includes a piperidine ring, a chlorophenylsulfonyl group, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of 4-piperidinol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(4-chlorophenylsulfonyl)-4-piperidinol, which is then further reacted with benzenecarboxylic acid chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects, making it a candidate for further investigation in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Comparison with Similar Compounds

  • N-[(4-Chlorophenyl)sulfonyl]-1-naphthamide

  • N-(4-Chlorobenzenesulfonyl)benzamide

  • N-(4-Chlorophenylsulfonyl)-4-methylpiperidine-4-carboxamide

Uniqueness: N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide stands out due to its specific structural features, such as the presence of the piperidine ring and the chlorophenylsulfonyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-15-6-8-17(9-7-15)25(23,24)21-12-10-16(11-13-21)20-18(22)14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFOMMLQRWLQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207303
Record name N-[1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860788-09-6
Record name N-[1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860788-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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